![molecular formula C20H27NO B1437079 N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline CAS No. 1040687-58-8](/img/structure/B1437079.png)
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline
Übersicht
Beschreibung
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline (IPB-DMA) is an organic compound that has been studied for its potential uses in laboratory experiments. It is a colorless, viscous liquid that is soluble in organic solvents. IPB-DMA is a derivative of aniline, which is an aromatic amine. IPB-DMA has been studied for its potential applications in scientific research, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
1. Hallucinogen Chemistry and Toxicity
N-Benzylphenethylamine derivatives, including N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline, are part of a class of compounds known for their hallucinogenic properties. They are potent serotonin 5-HT2A receptor agonists and have been associated with severe toxicity and fatalities. The pharmacological and toxicological profiles of these compounds are significant due to their interaction with the serotonin system and their potential to induce profound perceptual and cognitive changes. The research on these compounds is crucial in understanding their structure-activity relationships, metabolism, and potential risks to public health (Halberstadt, 2017; Kamińska et al., 2020; Kyriakou et al., 2015).
2. Mechanisms of Carcinogenicity
Research into compounds similar to N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline, specifically alkylanilines, suggests potential carcinogenic properties. These compounds are pervasive in the environment, and exposure assessments indicate that most individuals experience lifelong exposure to them. The mechanistic actions leading to DNA damage and mutagenicity are complex and might involve reactions with nitrenium ions, quinone imines, and possibly reactive oxygen species. Understanding the bioactivation pathways and specific DNA damage products of alkylanilines is crucial for assessing their role as potential human chemical carcinogens (Skipper et al., 2009).
3. Psychoactive Substance Analysis and Toxicology
The structural and pharmacological similarity of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline to other psychoactive substances has prompted research into their analysis, detection, and toxicological profiles. Studies focus on understanding the pharmacokinetics, pharmacodynamics, and potential health risks associated with these substances. The increasing appearance of new psychoactive substances (NPS) on the illicit drug market, their perceived low risk by users, and their association with drug-related deaths make this research area particularly important for public health and forensic investigations (Nikolaou et al., 2016; Nugteren-van Lonkhuyzen et al., 2015).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-20-8-6-5-7-18(20)14-21-19-13-16(3)9-10-17(19)4/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQLACQFJUVJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



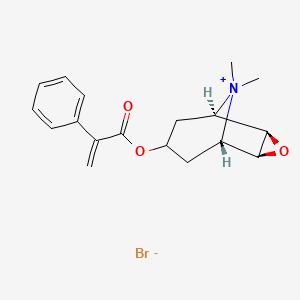
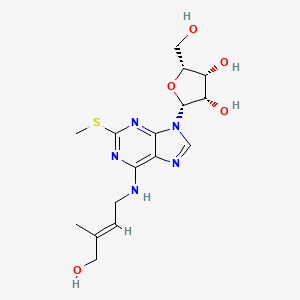
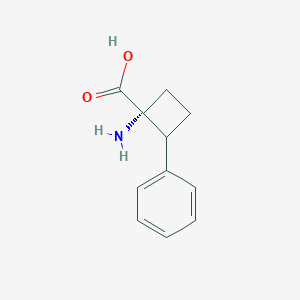



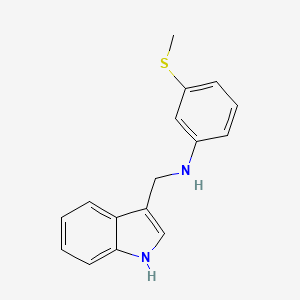
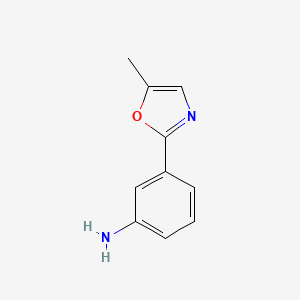
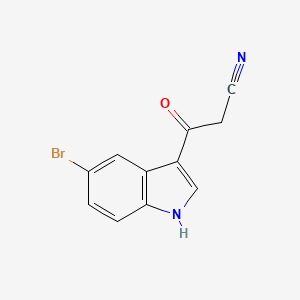
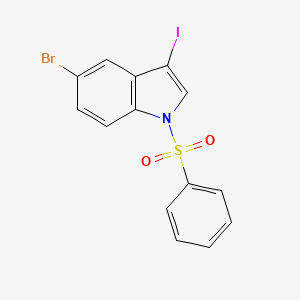
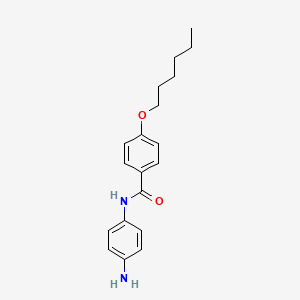
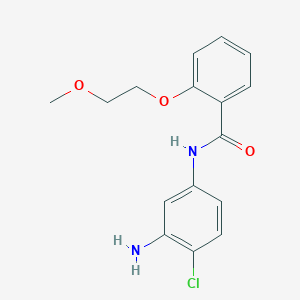
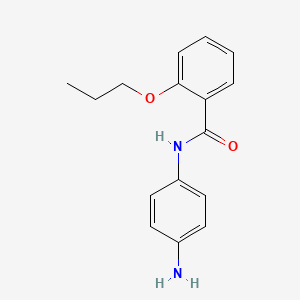
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)